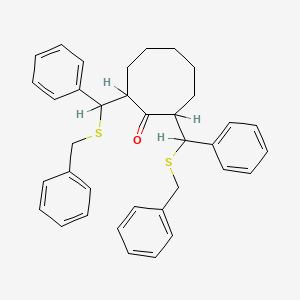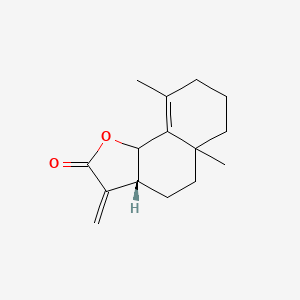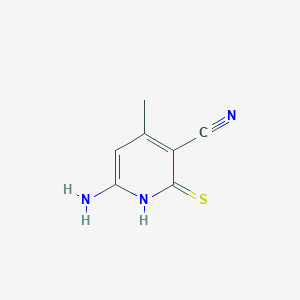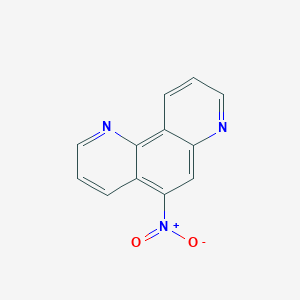
1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- is a brominated derivative of catechol, a type of phenol This compound is characterized by the presence of three bromine atoms and a hydroxymethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- typically involves the bromination of catechol derivatives. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated catechol derivatives.
Substitution: Formation of substituted catechol derivatives with different functional groups.
Applications De Recherche Scientifique
1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and hydroxymethyl group contribute to its reactivity and ability to form covalent bonds with biomolecules. This can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
3,4,6-Tribromo-1,2-benzenediol: Similar structure but lacks the hydroxymethyl group.
2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol: Contains a benzyl alcohol group instead of a hydroxymethyl group.
Uniqueness: 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
52897-67-3 |
|---|---|
Formule moléculaire |
C7H5Br3O3 |
Poids moléculaire |
376.82 g/mol |
Nom IUPAC |
3,4,6-tribromo-5-(hydroxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H5Br3O3/c8-3-2(1-11)4(9)6(12)7(13)5(3)10/h11-13H,1H2 |
Clé InChI |
CQIHXZDRQAKOMS-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1Br)Br)O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)



![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)





![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

